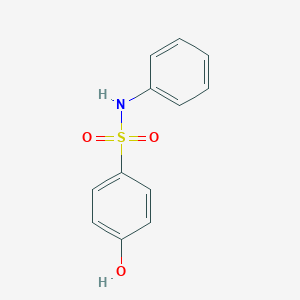

4-hydroxy-N-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-hydroxy-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-11-6-8-12(9-7-11)17(15,16)13-10-4-2-1-3-5-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDVIQXSESHKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432850 | |

| Record name | 4-hydroxy-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161356-05-4 | |

| Record name | 4-hydroxy-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the chemical properties of 4-hydroxy-N-phenylbenzenesulfonamide. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for the rational design of novel therapeutic agents.[1] This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind experimental choices and to equip the reader with the knowledge to confidently work with this class of compounds.

Introduction to this compound

This compound, with the CAS number 161356-05-4, is an organic compound that belongs to the sulfonamide class.[2] These compounds are characterized by a sulfonyl group connected to an amine group.[1] The structure of this compound incorporates a phenol and an N-phenylsulfonamide moiety, making it an interesting scaffold for medicinal chemistry. The presence of the hydroxyl group offers a potential site for further chemical modification and can influence the compound's physicochemical properties, such as solubility and acidity.

The sulfonamide group itself is relatively unreactive, which contributes to the stability of these compounds.[1] Due to the rigidity of this functional group, sulfonamides are often crystalline solids, which is advantageous for their purification and characterization.[1]

Synthesis and Purification

The synthesis of this compound typically follows the classical approach for preparing sulfonamides: the reaction of a sulfonyl chloride with an amine.[1] In this case, 4-hydroxybenzenesulfonyl chloride would be reacted with aniline.

Synthetic Pathway

The most common and established method for the synthesis of N-phenylbenzenesulfonamide derivatives involves the reaction of an amine with a sulfonyl chloride.[3] This amidation reaction is generally efficient.[3]

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of N-Arylsulfonamides (General Procedure)

The following is a generalized protocol adapted from established methods for the synthesis of N-phenylsulfonamide derivatives.[1][3]

Materials:

-

4-Hydroxybenzenesulfonyl chloride

-

Aniline

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add pyridine to the solution.

-

Dissolve 4-hydroxybenzenesulfonyl chloride in dichloromethane and add it dropwise to the cooled aniline solution over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with 1 M HCl to remove excess pyridine and aniline.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 161356-05-4 | [2] |

| Molecular Formula | C12H11NO3S | [2] |

| Molecular Weight | 249.29 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | 135-137 °C | [2][4] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [2] |

| Predicted pKa | 7.67 ± 0.15 | [2] |

| Predicted Boiling Point | 440.6 ± 47.0 °C | [2] |

| Predicted Density | 1.408 ± 0.06 g/cm³ | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the N-H proton of the sulfonamide, and the O-H proton of the phenol. The aromatic protons will appear as multiplets in the range of δ 6.8-8.0 ppm. The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The phenolic O-H proton will also appear as a broad singlet. For a similar compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, the phenolic proton appears around 9.5 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for the twelve carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield. For a related compound, N-(p-tolyl)methanesulfonamide, the aromatic carbons appear in the range of 122-143 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (sulfonamide): A moderate absorption around 3200-3300 cm⁻¹.

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.[5]

-

S=O stretch (sulfonyl): Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[6]

-

Aromatic C=C stretch: Bands in the region of 1600-1450 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 249. Fragmentation of N-phenyl benzenesulfonamides can involve cleavage of the S-N bond and the S-C bond, as well as loss of SO₂.[7]

Chemical Reactivity

The chemical reactivity of this compound is influenced by its functional groups: the sulfonamide, the phenol, and the two aromatic rings.

Acidity of the N-H and O-H Protons

The N-H proton of the sulfonamide is acidic and can be deprotonated by a base.[1] The resulting anion is stabilized by the electron-withdrawing sulfonyl group. The phenolic O-H proton is also acidic. The relative acidity of these two protons will depend on the reaction conditions.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo various reactions typical of phenols, such as etherification and esterification. For example, treatment with an electrophile in the presence of a base can lead to O-substituted derivatives.[8]

Electrophilic Aromatic Substitution

Both benzene rings can potentially undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the sulfonamide group is a deactivating, meta-directing group on the N-phenyl ring. The sulfonyl group is a deactivating, meta-directing group on the other ring. The outcome of substitution reactions will depend on the specific reagents and conditions used.

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. 161356-05-4 CAS MSDS (4-HYDROXY-N-PHENYLBENZENE SULPHONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N-Phenylbenzenesulfonamide|CAS 1678-25-7|RUO [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of 4-hydroxy-N-phenylbenzenesulfonamide

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-hydroxy-N-phenylbenzenesulfonamide, a valuable scaffold in medicinal chemistry and materials science. The synthesis is approached via a robust, multi-step pathway starting from aniline. Each stage of the synthesis—amine protection, electrophilic chlorosulfonation, sulfonamide formation, deprotection, and functional group transformation via diazotization—is detailed with both theoretical justification and practical, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals, offering the causal insights behind experimental choices to ensure reproducibility and methodological understanding.

Introduction and Strategic Overview

This compound is an organic compound featuring a core sulfonamide linkage, a functionality renowned for its prevalence in a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and anticonvulsants.[1] The presence of a phenolic hydroxyl group provides a versatile handle for further derivatization, making it a key intermediate in the synthesis of more complex molecules.

The synthetic strategy outlined herein is a classic and reliable five-step sequence designed for efficiency and control over regioselectivity. The process begins with the protection of the highly reactive amino group of aniline, followed by a directed electrophilic aromatic substitution to install the sulfonyl chloride group. Subsequent nucleophilic substitution with aniline, deprotection, and a final diazotization/hydrolysis sequence yield the target molecule. This approach is favored for its use of readily available starting materials and its reliance on well-understood, high-yielding chemical transformations.

Overall Synthetic Pathway

The complete synthetic route from aniline to this compound is depicted below.

Caption: Overall 5-step synthesis of the target compound.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Protection of Aniline via Acetylation

Reaction: Aniline → Acetanilide

Causality & Expertise: Direct chlorosulfonation of aniline is not feasible. The free amino group (-NH₂) is highly basic and would be protonated by the strongly acidic chlorosulfonic acid. This would form an anilinium ion, which bears a strongly deactivating -NH₃⁺ group, preventing the desired electrophilic substitution. Furthermore, the amino group itself can react directly with the acid, leading to undesired side products.[2] Acetylation converts the amino group into an acetamido group (-NHCOCH₃), which is a moderate ortho-, para-director and is stable under the conditions of chlorosulfonation.[3] This protection step is a classic and essential strategy in the synthesis of sulfa drugs and related compounds.[4]

Experimental Protocol:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.107 mol) of aniline in a solution of 15 mL concentrated hydrochloric acid and 150 mL of water.

-

Prepare a solution of 17.6 g (0.215 mol) of sodium acetate in 50 mL of water.

-

Add 13.1 g (0.128 mol) of acetic anhydride to the aniline solution with vigorous stirring.

-

Immediately add the sodium acetate solution. The sodium acetate acts as a buffer to neutralize the acetic acid byproduct.

-

Cool the mixture in an ice bath for 15-20 minutes to precipitate the acetanilide.

-

Collect the white solid product by vacuum filtration, wash with cold water, and dry completely. The product must be thoroughly dried as any residual water will react violently with chlorosulfonic acid in the next step.

Step 2: Chlorosulfonation of Acetanilide

Reaction: Acetanilide → 4-Acetamidobenzenesulfonyl Chloride

Causality & Expertise: This step is a cornerstone electrophilic aromatic substitution. The acetamido group is an activating, ortho-, para-director. The para-product is heavily favored over the ortho-product primarily due to the steric hindrance posed by the bulky acetamido group, which impedes attack at the ortho position.[3] Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, sulfur trioxide (SO₃), and subsequently provides the chloride to form the sulfonyl chloride.[3][5]

Experimental Protocol:

-

SAFETY WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

In a dry 100 mL round-bottom flask, place 9.0 g (0.067 mol) of completely dry acetanilide.

-

Carefully add 25 mL (43.7 g, 0.375 mol) of chlorosulfonic acid dropwise via a dropping funnel over 20-30 minutes while cooling the flask in an ice bath. Swirl the flask to ensure mixing.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. A gentle evolution of HCl gas will be observed.

-

Heat the reaction mixture in a water bath at 60-70°C for 60 minutes to complete the reaction.[6]

-

Allow the mixture to cool to room temperature, then very slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. This step is highly exothermic and will generate a large amount of HCl gas.

-

The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water. The product should be used immediately in the next step as sulfonyl chlorides are prone to hydrolysis.[3]

Step 3: Synthesis of 4-Acetamido-N-phenylbenzenesulfonamide

Reaction: 4-Acetamidobenzenesulfonyl Chloride + Aniline → 4-Acetamido-N-phenylbenzenesulfonamide

Causality & Expertise: This reaction forms the crucial sulfonamide bond. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group.[7] The reaction is typically carried out in the presence of a weak base, such as pyridine or sodium bicarbonate, to neutralize the hydrochloric acid that is formed as a byproduct.[5] This prevents the protonation of the aniline reactant, which would render it non-nucleophilic.

Experimental Protocol:

-

Transfer the moist 4-acetamidobenzenesulfonyl chloride from the previous step into a 250 mL flask.

-

Add 7.5 g (0.081 mol) of aniline and 100 mL of acetone.

-

Add 8.4 g (0.10 mol) of sodium bicarbonate to the mixture.

-

Stir the mixture at room temperature for 1 hour, then heat at reflux for 30 minutes.

-

Cool the reaction mixture and pour it into 400 mL of water.

-

If a precipitate forms, collect it by vacuum filtration. If the product separates as an oil, induce crystallization by scratching the flask or adding a seed crystal.

-

The crude 4-acetamido-N-phenylbenzenesulfonamide can be recrystallized from an ethanol-water mixture to obtain a purified solid.

Step 4: Hydrolysis of the Acetamido Group

Reaction: 4-Acetamido-N-phenylbenzenesulfonamide → 4-Amino-N-phenylbenzenesulfonamide

Causality & Expertise: This deprotection step is necessary to unmask the primary amine, which is the precursor to the target hydroxyl group. The hydrolysis of the amide can be catalyzed by either acid or base.[8] Acid-catalyzed hydrolysis is often preferred in this sequence as it directly produces the amine salt, which can be readily carried forward to the diazotization step. The mechanism involves the protonation of the amide carbonyl, making it more electrophilic for nucleophilic attack by water.[8]

Experimental Protocol:

-

Place the crude 4-acetamido-N-phenylbenzenesulfonamide (approx. 0.06 mol) in a 250 mL round-bottom flask.

-

Add 50 mL of 6 M hydrochloric acid.

-

Heat the mixture at reflux for 60-90 minutes, or until the solid has completely dissolved.

-

Cool the solution to room temperature. The product, 4-amino-N-phenylbenzenesulfonamide hydrochloride, may crystallize out.

-

To obtain the free amine for characterization, slowly neutralize the cooled solution with aqueous sodium bicarbonate until the pH is ~7-8.

-

Collect the precipitated 4-amino-N-phenylbenzenesulfonamide by vacuum filtration, wash with water, and dry.

Step 5: Diazotization and Hydrolysis to the Phenol

Reaction: 4-Amino-N-phenylbenzenesulfonamide → this compound

Causality & Expertise: This is a classic transformation of an aromatic primary amine into a phenol via a diazonium salt intermediate. The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a relatively unstable diazonium salt. The low temperature is critical to prevent premature decomposition of the salt. The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), and upon warming the aqueous solution, it is displaced by water (a weak nucleophile) to form the desired phenol.

Experimental Protocol:

-

Diazotization:

-

Suspend 12.4 g (0.05 mol) of 4-amino-N-phenylbenzenesulfonamide in a mixture of 15 mL concentrated HCl and 50 mL of water in a 400 mL beaker.

-

Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

-

In a separate flask, dissolve 3.8 g (0.055 mol) of sodium nitrite in 20 mL of water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes, keeping the temperature below 5°C. Stir for an additional 10 minutes after the addition is complete.

-

-

Hydrolysis:

-

Gently warm the diazonium salt solution on a steam bath or in a hot water bath to about 50-60°C.

-

Vigorous evolution of nitrogen gas will occur. Continue warming until the effervescence ceases.

-

Cool the solution to room temperature. The target compound, this compound, will precipitate.

-

Collect the crude product by vacuum filtration.

-

Purification and Characterization

Purification: The final product can be purified by recrystallization. A common solvent system for compounds of this type is an ethanol/water mixture or toluene.[9] The purity can be assessed using High-Performance Liquid Chromatography (HPLC).[10]

Characterization Data: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃S | [11] |

| Molecular Weight | 249.29 g/mol | [11] |

| Appearance | Solid | |

| Melting Point | 135-137 °C | [12] |

| Purity (Typical) | >97% | [11] |

| Storage | Room temperature, dry, dark place |

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) should be performed to confirm the structure.

Overall Experimental Workflow

The following diagram visualizes the complete laboratory workflow, from starting materials to the final, characterized product.

Caption: Laboratory workflow for synthesis and purification.

Conclusion

This guide has detailed a reliable and well-precedented synthetic route for this compound. By breaking down the process into five distinct chemical transformations, we have highlighted the critical role of functional group protection and the strategic conversion of an amino group to a hydroxyl group via a diazonium salt. The provided protocols, grounded in established chemical principles, offer a clear and reproducible path for obtaining this valuable chemical intermediate. Adherence to the safety precautions, particularly during the chlorosulfonation step, is paramount for a successful and safe synthesis.

References

- Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.).

- Chlorosulfonation of Acetanilide to Obtain p-Acetamidobenzenesulfonylchloride. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Synthesis of 4-Acetamidobenzenesulfonyl chloride. (n.d.). PrepChem.com.

- This compound. (n.d.). Sigma-Aldrich.

- The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.). ResearchGate.

- benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] Spectrum. (n.d.). SpectraBase.

- N-Ethyl-4-hydroxy-N-phenylbenzenesulfonamide, ac derivative. (n.d.). SpectraBase.

- 4-HYDROXY-N-PHENYLBENZENE SULPHONAMIDE Product Description. (n.d.). ChemicalBook.

- Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU.

- For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction. Why is aniline not used for this step? (2020). Chegg.

- Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide. (n.d.). PrepChem.com.

- Synthesis of Sulfanilamide from Aniline - Lecture Notes. (n.d.). Docsity.

- Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. (n.d.). ResearchGate.

- 4-Hydroxybenzenesulfonic acid. (n.d.). CymitQuimica.

- This compound. (n.d.). Key Organics.

- Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry.

- Process for 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.

- N-Hydroxybenzenesulfonamide. (n.d.). NIST WebBook.

- This compound. (n.d.). BLD Pharm.

- N-(4-Hydroxy-phenyl)-N-methyl-benzenesulfonamide. (n.d.). Santa Cruz Biotechnology.

- p-Hydroxybenzenesulfonamide. (n.d.). PubChem.

- 4-Acetamidobenzenesulfonanilide. (n.d.). PubChem.

- N4-Acetylsulfanilamide. (n.d.). PubChem.

- Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A.

- Method for purification of 4-hydroxyacetophenone. (n.d.). Google Patents.

- Process for purifying 4-hydroxy-acetophenone. (n.d.). Google Patents.

- METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. (2023). European Patent Office.

- 4-Hydroxy-N-phenyl-benzenesulfonamide. (n.d.). Echemi.

- N-[4-(4-Nitrophenoxy)phenyl]acetamide. (n.d.). PMC - NIH.

Sources

- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. docsity.com [docsity.com]

- 5. jocpr.com [jocpr.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dc.etsu.edu [dc.etsu.edu]

- 9. prepchem.com [prepchem.com]

- 10. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. keyorganics.net [keyorganics.net]

- 12. 161356-05-4 CAS MSDS (4-HYDROXY-N-PHENYLBENZENE SULPHONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Foreword: Unraveling the Therapeutic Potential of a Versatile Scaffold

An In-depth Technical Guide to the Mechanistic Evaluation of 4-hydroxy-N-phenylbenzenesulfonamide

To my fellow researchers, scientists, and drug development professionals, this guide is intended to serve as a comprehensive exploration into the potential mechanisms of action of this compound. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitude of approved drugs with diverse therapeutic applications. While the specific molecule, this compound, is a known chemical entity[1][2], its detailed biological activity remains an area ripe for investigation. This document will synthesize findings from structurally related analogs to propose and detail robust experimental frameworks for elucidating its core mechanism of action. Our approach will be grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind them.

The Benzenesulfonamide Core: A Privileged Structure in Drug Discovery

The benzenesulfonamide moiety is a classic example of a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has led to the development of sulfonamide-containing drugs for a wide array of indications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer therapies. The general structure, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), provides a unique combination of steric and electronic properties that facilitate interactions with various biological macromolecules.

The subject of this guide, this compound, incorporates a hydroxyl group and a phenyl group, which introduce additional potential for hydrogen bonding and hydrophobic interactions, respectively. These features are critical for its putative binding affinity and specificity towards biological targets.

Potential Mechanisms of Action: An Evidence-Based Exploration

Based on extensive research into its chemical analogs, we can hypothesize several compelling mechanisms of action for this compound. The following sections will delve into these possibilities, outlining the supporting evidence from related compounds and proposing detailed experimental workflows for validation.

Enzyme Inhibition: A Prominent Mode of Action

The sulfonamide group is a well-established zinc-binding moiety, making it a common feature in the design of enzyme inhibitors that target metalloenzymes. Furthermore, the scaffold can engage in various non-covalent interactions with enzyme active sites.

Sulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes crucial for various physiological processes.[3] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound against various human CA isoforms (e.g., hCA I, II, IX, XII).

-

Materials:

-

Purified recombinant human CA isoforms

-

4-Nitrophenyl acetate (substrate)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 10 µL of varying concentrations of the test compound or control.

-

Add 170 µL of Tris-HCl buffer.

-

Add 10 µL of a solution containing the specific hCA isoform.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the substrate, 4-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate by measuring the absorbance of the product, 4-nitrophenol, at 400 nm every 30 seconds for 10 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Certain benzenesulfonamide derivatives have demonstrated selective inhibitory activity against COX-2, an enzyme involved in inflammation and pain.[4] This selectivity is a desirable trait for anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Objective: To assess the inhibitory activity and selectivity of this compound towards COX-1 and COX-2.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

Indomethacin (non-selective COX inhibitor control)

-

Reaction buffer (e.g., Tris-HCl with hematin)

-

96-well microplates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

In separate wells of a 96-well plate, add the reaction buffer, the colorimetric probe, and either COX-1 or COX-2 enzyme.

-

Add the test compound or control to the respective wells.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at 590 nm to determine the peroxidase activity of COX.

-

Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Research on related sulfonamides suggests other potential enzyme targets:

-

Lipoxygenase (LOX): Some derivatives have shown inhibitory activity against LOX, an enzyme involved in the inflammatory cascade.[5]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for Alzheimer's disease therapy, and some N-phenylsulfonamide derivatives have shown inhibitory potential.[3][5]

-

ATP-Citrate Lyase (ACL): 2-hydroxy-N-arylbenzenesulfonamides have been identified as inhibitors of ACL, a key enzyme in fatty acid synthesis.[6]

Modulation of Protein-Protein Interactions: The Case of Hsp90

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer. A derivative, 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)benzene sulfonamide, has been identified as a weak Hsp90 inhibitor.[7]

Experimental Workflow: Hsp90 Inhibition Assessment

Caption: Workflow for evaluating Hsp90 inhibitory activity.

Targeting Signaling Pathways: PI3K/Akt Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. N-phenyl 4-hydroxy-2-quinolone-3-carboxamides have been identified as selective inhibitors of a mutant form of PI3Kα.[8] Given the structural similarities, it is plausible that this compound could also modulate this pathway.

Signaling Pathway Diagram: PI3K/Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Data Summary and Interpretation

To facilitate a clear understanding of the potential efficacy of this compound and its derivatives, the following table summarizes key quantitative data from the literature on related compounds.

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase | Potent Inhibitor | [5] |

| 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)benzene sulfonamide | Hsp90 | Low micromolar activity | [7] |

| N-phenylsulfonamide derivatives | Carbonic Anhydrase I/II | 33.5 - 45.7 nM (Kᵢ) | [3] |

| N-phenylsulfonamide derivatives | Acetylcholinesterase | 31.5 nM (Kᵢ) | [3] |

| N-phenylsulfonamide derivatives | Butyrylcholinesterase | 24.4 nM (Kᵢ) | [3] |

| N-phenyl 4-hydroxy-2-quinolone-3-carboxamides | Mutant PI3Kα | Selective Inhibition | [8] |

| 4-arylphthalazones bearing benzenesulfonamide | COX-2 | Selective Inhibition | [4] |

| 2-hydroxy-N-arylbenzenesulfonamides | ATP-citrate lyase | 0.13 µM | [6] |

Concluding Remarks and Future Directions

This guide has outlined a rational, evidence-based approach to elucidating the mechanism of action of this compound. By leveraging the wealth of information available for structurally related sulfonamides, we have identified several high-priority targets and pathways for investigation. The proposed experimental workflows provide a clear roadmap for researchers to systematically evaluate these hypotheses.

The true therapeutic potential of this compound will only be realized through rigorous scientific inquiry. It is our hope that this guide will serve as a valuable resource in this endeavor, fostering innovation and accelerating the journey from a promising molecule to a potential therapeutic agent.

References

- 1. 161356-05-4|this compound|BLD Pharm [bldpharm.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 4-hydroxy-N-phenylbenzenesulfonamide: A Technical Guide for Drug Discovery

Introduction: The Unassuming Power of a Core Scaffold

In the landscape of medicinal chemistry, the value of a molecular scaffold is often measured by the breadth and potency of the derivatives it can generate. 4-hydroxy-N-phenylbenzenesulfonamide, a seemingly simple molecule, stands as a testament to this principle. While its own biological activities are a subject of focused investigation, its true power lies in its role as a foundational structure for a diverse array of potent therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, known biological activities, and, most importantly, the vast potential of the this compound core in drug discovery and development. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, elucidating the scientific rationale behind its use and providing detailed methodologies for its evaluation.

The sulfonamide functional group is a cornerstone of numerous pharmaceuticals, and its combination with a phenolic moiety and a phenylamine creates a molecule with rich chemical handles for modification and a favorable profile for interacting with various biological targets. This guide will delve into the known enzyme-inhibiting properties of this scaffold and explore its derivatization into potent anticancer, antimicrobial, and anti-inflammatory agents, providing a holistic view of its significance in modern therapeutic development.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is a critical first step in exploring its biological potential and that of its derivatives. A common and reliable method involves the reaction of 4-hydroxybenzenesulfonyl chloride with aniline. The hydroxyl group is often protected during this reaction to prevent unwanted side reactions and then deprotected to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Aniline

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boron tribromide (BBr₃) or other demethylating agent

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Sulfonamide Formation (N-arylation):

-

Dissolve aniline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 4-methoxybenzenesulfonyl chloride to the solution, followed by the dropwise addition of pyridine.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding dilute HCl.

-

Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-N-phenylbenzenesulfonamide.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection of the Hydroxyl Group (Demethylation):

-

Dissolve the purified 4-methoxy-N-phenylbenzenesulfonamide in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

-

Caption: Synthesis workflow for this compound.

Biological Activities and Mechanistic Insights

The this compound scaffold has been investigated for a range of biological activities. While many studies focus on its derivatives, the core structure itself exhibits notable interactions with key biological targets.

Enzyme Inhibition

1. Cholinesterase Inhibition:

Derivatives of this compound have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. Notably, in a study of O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, the parent compound itself was found to be the most effective inhibitor of acetylcholinesterase, with an IC₅₀ value of 75 ± 0.83 µM[1]. This suggests that the core this compound structure possesses intrinsic activity against this important neurological target.

2. Lipoxygenase Inhibition:

Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade through the metabolism of fatty acids. The this compound scaffold has been utilized to develop lipoxygenase inhibitors. While derivatives often show enhanced potency, the foundational structure contributes to the binding within the enzyme's active site. For example, a derivative, N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was found to be a potent inhibitor of lipoxygenase with an IC₅₀ of 57 ± 0.97 µM[1].

3. Carbonic Anhydrase Inhibition:

The sulfonamide moiety is a well-established zinc-binding group, making it a privileged scaffold for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Derivatives of benzenesulfonamide are known to be potent inhibitors of tumor-associated CA isoforms like CA IX and XII[2]. While specific data for this compound is not extensively reported, its structural features suggest it could serve as a starting point for designing isoform-selective CA inhibitors.

Anticancer Activity

The this compound scaffold has been explored for the development of anticancer agents, primarily as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often dysregulated in cancer. N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)benzenesulfonamide was identified as a weak Hsp90 inhibitor, which spurred the synthesis of more potent analogs[1]. This highlights the role of the core structure as a valuable starting point for optimization.

Antimicrobial Activity

Sulfonamides, in general, are known for their antimicrobial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. While extensive data on the core compound is limited, a derivative, 3-amino-4-hydroxy-N-phenylbenzenesulfonamide, has shown activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 6.63 mg/mL and against Escherichia coli with an MIC of 6.72 mg/mL[3].

Quantitative Biological Data Summary

| Compound/Derivative | Target/Organism | Activity Type | Value | Reference |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase | IC₅₀ | 75 ± 0.83 µM | [1] |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase | IC₅₀ | 57 ± 0.97 µM | [1] |

| 3-amino-4-hydroxy-N-phenylbenzenesulfonamide derivative (4h) | Staphylococcus aureus | MIC | 6.63 mg/mL | [3] |

| 3-amino-4-hydroxy-N-phenylbenzenesulfonamide derivative (4d) | Escherichia coli | MIC | 6.72 mg/mL | [3] |

Structure-Activity Relationship (SAR): A Scaffold for Potency

The true utility of this compound is illuminated through the structure-activity relationships of its derivatives. The phenolic hydroxyl group and the N-phenyl group provide key sites for chemical modification to enhance potency and selectivity for various biological targets.

-

Substitution on the Phenolic Oxygen: As seen with the lipoxygenase inhibitor N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide, acylation of the 4-hydroxy group can significantly enhance activity[1]. This suggests that this position can be modified to explore interactions with specific pockets within an enzyme's active site.

-

Substitution on the N-phenyl Ring: Modifications to the N-phenyl ring are critical for tailoring activity. For instance, in the development of Hsp90 inhibitors, the addition of a 2-hydroxynaphthalene group to the 3-position of the N-phenyl ring was a key step in identifying the scaffold's potential[1].

-

Substitution on the Benzenesulfonamide Ring: While the core topic is this compound, it is important to note that substitutions on the benzenesulfonamide ring itself can also modulate activity, a common strategy in the design of sulfonamide-based drugs.

Caption: Key modification sites on the core scaffold and their impact on biological activity.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key assays relevant to the biological activities of this compound and its derivatives.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory effect of a compound on AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Include a positive control (a known AChE inhibitor like eserine) and a negative control (solvent vehicle).

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Protocol 2: Anticancer Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value.

-

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

Test compound

-

96-well microplate

Procedure:

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration.

-

-

Inoculation and Incubation:

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry, not just for its intrinsic, albeit often moderate, biological activities, but more so for its proven success as a versatile and adaptable scaffold. Its straightforward synthesis and the presence of multiple sites for chemical modification make it an ideal starting point for the development of potent and selective inhibitors of a wide range of biological targets.

The existing body of research clearly demonstrates that derivatization of this core structure can lead to compounds with potent enzyme-inhibitory, anticancer, and antimicrobial properties. Future research should focus on a more systematic exploration of the structure-activity relationships around this scaffold, employing computational modeling and high-throughput screening to design novel derivatives with enhanced therapeutic profiles. Furthermore, a more in-depth investigation of the pharmacokinetics and in vivo efficacy of promising derivatives is warranted to translate the in vitro findings into tangible therapeutic outcomes. For drug discovery professionals, this compound represents a valuable tool in the armamentarium for developing next-generation therapeutics.

References

-

Aziz-ur-Rehman, et al. (2012). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(12), 21457-21473. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-hydroxy-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-hydroxy-N-phenylbenzenesulfonamide, focusing on its solubility and stability. Understanding these parameters is fundamental for the successful development of this compound in pharmaceutical and other scientific applications. This document is structured to provide not only theoretical understanding but also practical, field-proven methodologies for accurate assessment.

Introduction to this compound

This compound is a sulfonamide derivative with a chemical structure that suggests its potential utility in medicinal chemistry and material science. A thorough characterization of its physicochemical properties is the first step in any development pipeline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161356-05-4 | [1] |

| Molecular Formula | C₁₂H₁₁NO₃S | [2] |

| Molecular Weight | 249.29 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 135-137 °C | [2] |

| Predicted pKa | 7.67 ± 0.15 | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Solubility Profile: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Poor solubility can lead to erratic absorption and insufficient therapeutic effect. This section outlines the methodologies for determining the solubility of this compound.

The Importance of Solvent Selection

The choice of solvents for solubility testing is dictated by the intended application. For pharmaceutical development, physiologically relevant media are paramount. A typical panel of solvents would include:

-

Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4) to simulate different physiological environments.

-

Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are common choices for creating stock solutions and for use in various in vitro assays.

-

Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more accurate predictions of in vivo solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the maximum amount of a substance that can be dissolved.

-

Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO). It is an indicator of how readily a compound might precipitate from a supersaturated solution.

Illustrative Solubility Data

Table 2: Illustrative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |

| PBS (pH 7.4) | 25 | [Illustrative] 50 | Thermodynamic |

| PBS (pH 7.4) | 37 | [Illustrative] 75 | Thermodynamic |

| Ethanol | 25 | [Illustrative] >1000 | Thermodynamic |

| DMSO | 25 | [Illustrative] >2000 | Thermodynamic |

| PBS (pH 7.4) | 25 | [Illustrative] 120 | Kinetic |

Note: The values in this table are for illustrative purposes only and should be experimentally determined.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes a self-validating system for determining the thermodynamic solubility of this compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., PBS pH 7.4, ethanol).

-

Ensure a visible amount of undissolved solid remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve and determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Integrity and Shelf-Life

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products of a drug substance. This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Common Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Illustrative Stability Data

The following table provides an illustrative example of how forced degradation data for this compound could be presented.

Table 3: Illustrative Forced Degradation of this compound

| Stress Condition | Duration | Assay (%) | Major Degradation Product(s) (RRT) |

| 0.1 M HCl (60°C) | 24 h | [Illustrative] 92.5 | [Illustrative] 0.85 |

| 0.1 M NaOH (60°C) | 8 h | [Illustrative] 85.1 | [Illustrative] 0.72, 1.15 |

| 3% H₂O₂ (RT) | 24 h | [Illustrative] 95.3 | [Illustrative] 1.25 |

| Dry Heat (80°C) | 48 h | [Illustrative] 98.9 | [Illustrative] No significant degradation |

| Photostability (ICH Q1B) | - | [Illustrative] 99.2 | [Illustrative] No significant degradation |

Note: The values in this table are for illustrative purposes only and should be experimentally determined. RRT = Relative Retention Time.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

For thermal and photostability, expose the solid compound to the stress conditions.

-

-

Stress Application:

-

Expose the samples to the specified conditions for a predetermined duration.

-

At various time points, withdraw aliquots of the stressed samples.

-

-

Sample Quenching and Neutralization:

-

For acidic and basic stress samples, neutralize the aliquots to prevent further degradation.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradation products.

-

Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

-

Caption: Decision-Making Process for Stability Testing.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development for any application. This guide has provided a framework for understanding and experimentally determining these critical parameters. By following robust, self-validating protocols, researchers can generate high-quality data to inform formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of the final product.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PubChem. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765. [Link]

-

ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

-

Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

-

PubChem. 4-amino-2-hydroxy-N-phenylbenzenesulfonamide | C12H12N2O3S | CID 54483844. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

-

PubMed. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. [Link]

-

PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products. [Link]

-

PubMed. Identification of degradation products in a phenylbutazone tablet formulation. [Link]

-

MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]

-

Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

-

Analytice. 4-Hydroxybenzenesulfonic acid - analysis. [Link]

-

SciSpace. A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. [Link]

-

PubMed Central. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]

-

PubMed. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. [Link]

-

ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]

-

USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

-

PubChem. Benzenesulfonanilide | C12H11NO2S | CID 74296. [Link]

-

PubChem. 4-hydroxy-N,N-dimethylbenzenesulfonamide | C8H11NO3S | CID 84760. [Link]

-

Thermo Fisher Scientific. N-Phenylbenzenesulfonamide, 97%, Thermo Scientific 250 mg. [Link]

-

PubChem. BENZENESULFONAMIDE, N-HYDROXY-4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)-. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-hydroxy-N-phenylbenzenesulfonamide Derivatives

Foreword: The Strategic Importance of 4-hydroxy-N-phenylbenzenesulfonamide Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Among these, the this compound scaffold has garnered significant attention due to its presence in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This guide provides a comprehensive technical overview of the synthetic strategies employed to construct these valuable derivatives, offering insights into the underlying mechanisms, practical experimental protocols, and methods for structural verification. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to not only replicate these syntheses but also to innovate upon them.

I. Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and logical pathway to synthesizing this compound derivatives involves a two-stage process. This strategy hinges on the initial protection of the reactive amino group of a precursor, followed by the core sulfonylation reaction, and concluding with a deprotection step to unveil the target phenolic hydroxyl group.

Logical Framework of the Two-Stage Synthesis

Caption: A high-level overview of the synthetic workflow.

II. Stage 1: The Criticality of Amine Protection

Direct chlorosulfonation of aniline is generally avoided in this synthetic scheme. The highly reactive amino group would otherwise lead to undesired side reactions with the chlorosulfonic acid.[7] Therefore, the initial and crucial step is the protection of the amino group of aniline, most commonly through acetylation.

Protocol 1: Synthesis of Acetanilide

This initial step converts aniline to acetanilide, rendering the amino group less reactive and directing the subsequent electrophilic substitution to the para position.[8]

Reaction Scheme:

Aniline + Acetic Anhydride → Acetanilide + Acetic Acid

Experimental Protocol:

-

Dissolution: In a suitable flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.

-

Acetylation: To the stirred solution, add acetic anhydride followed immediately by a solution of sodium acetate in water.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the acetanilide.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The product must be thoroughly dried before proceeding to the next stage.

| Reagent | Molar Ratio | Key Considerations |

| Aniline | 1.0 | |

| Acetic Anhydride | ~1.2 | Added in slight excess to ensure complete reaction. |

| Sodium Acetate | ~1.0 | Acts as a base to neutralize the acetic acid byproduct. |

III. Stage 2: Formation of the Sulfonamide Linkage

With the amino group protected, the next phase involves the introduction of the sulfonyl group and subsequent coupling with an amine to form the sulfonamide bond. This is typically a two-step sequence within the broader second stage.

Step 2a: Chlorosulfonation of Acetanilide

The dried acetanilide is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding 4-acetamidobenzenesulfonyl chloride.[8][9]

Reaction Scheme:

Acetanilide + Chlorosulfonic Acid → 4-Acetamidobenzenesulfonyl Chloride + Sulfuric Acid

Experimental Protocol:

-

Reaction Setup: In a dry flask, carefully add dry acetanilide in portions to an excess of chlorosulfonic acid, maintaining a controlled temperature.

-

Reaction: Gently heat the mixture to ensure the completion of the reaction.

-

Work-up: Cautiously pour the reaction mixture onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.[10]

| Reagent | Molar Ratio | Key Considerations |

| Acetanilide | 1.0 | Must be completely dry. |

| Chlorosulfonic Acid | ~3.0 | Acts as both reactant and solvent. Highly corrosive and reacts violently with water.[10] |

Step 2b: Sulfonamide Bond Formation

The newly synthesized 4-acetamidobenzenesulfonyl chloride is a reactive intermediate that readily couples with aniline or its derivatives to form the N-phenylbenzenesulfonamide core structure.[11][12] This is a classic nucleophilic substitution reaction at the sulfonyl sulfur.[13][14]

Reaction Scheme:

4-Acetamidobenzenesulfonyl Chloride + Aniline → 4-Acetamido-N-phenylbenzenesulfonamide + HCl

Mechanism of Nucleophilic Substitution at Sulfonyl Sulfur

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is typically facilitated by a base to neutralize the hydrochloric acid byproduct. The mechanism can be either a concerted SN2-like process or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate.[14][15][16]

Caption: Generalized mechanism of sulfonamide formation.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-acetamidobenzenesulfonyl chloride in a suitable solvent (e.g., pyridine, which also acts as a base).

-

Amine Addition: Add aniline (or a substituted aniline) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into dilute acid to precipitate the product and remove excess pyridine.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

| Reagent | Molar Ratio | Key Considerations |

| 4-Acetamidobenzenesulfonyl Chloride | 1.0 | Should be used promptly after synthesis to avoid hydrolysis. |

| Aniline (or derivative) | ~1.0 | |

| Base (e.g., Pyridine, Triethylamine) | Excess | Serves as both solvent and acid scavenger.[17] |

IV. Stage 3: The Final Unveiling - Deprotection

The final step in the synthesis is the hydrolysis of the acetamido group to reveal the desired this compound. This can be achieved under either acidic or basic conditions.[18][19][20][21]

Protocol 2: Hydrolysis of the Acetamido Group

Reaction Scheme:

4-Acetamido-N-phenylbenzenesulfonamide --(H+ or OH-)--> 4-Amino-N-phenylbenzenesulfonamide --(Diazotization/Hydrolysis)--> this compound

A more direct route to the hydroxyl group involves diazotization of the corresponding amine followed by hydrolysis. The synthesis of the 4-amino-N-phenylbenzenesulfonamide is an essential intermediate step.

Acidic Hydrolysis:

-

Reaction: Reflux the 4-acetamido-N-phenylbenzenesulfonamide in the presence of a dilute acid such as hydrochloric acid.[20][21]

-

Work-up: Cool the reaction mixture and neutralize with a base to precipitate the 4-amino-N-phenylbenzenesulfonamide.

Alkaline Hydrolysis:

-

Reaction: Heat the 4-acetamido-N-phenylbenzenesulfonamide with an aqueous solution of a base like sodium hydroxide.[18][20][21]

-

Work-up: Cool the reaction mixture and acidify to precipitate the 4-amino-N-phenylbenzenesulfonamide.

Conversion of the Amino to a Hydroxyl Group:

The resulting 4-amino-N-phenylbenzenesulfonamide can then be converted to the final this compound via a Sandmeyer-type reaction.

-

Diazotization: Dissolve the 4-amino-N-phenylbenzenesulfonamide in a cold, acidic solution and treat with sodium nitrite to form the diazonium salt.

-

Hydrolysis: Gently warm the diazonium salt solution to facilitate the replacement of the diazonium group with a hydroxyl group.

-

Isolation and Purification: Cool the solution to precipitate the final product, which is then collected by filtration and purified by recrystallization.

V. Characterization of the Final Product

The identity and purity of the synthesized this compound derivatives must be confirmed through a combination of spectroscopic techniques.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the N-H proton of the sulfonamide, and the O-H proton of the phenol. The integration of these signals should correspond to the number of protons in the molecule.[22][23]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and aromatic C-H and C=C vibrations.[23]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the target compound, along with characteristic fragmentation patterns.[22][23]

| Spectroscopic Technique | Expected Key Signals/Bands |

| ¹H NMR | Aromatic protons (multiplets), N-H (singlet), O-H (singlet) |

| IR (cm⁻¹) | ~3400-3200 (O-H, N-H), ~1350 & ~1160 (S=O), ~3100-3000 (Aromatic C-H) |

| Mass Spec (m/z) | Molecular ion peak [M]+ or [M+H]+ |

VI. Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and well-established method for the preparation of this compound derivatives. The modularity of this approach, particularly in the selection of substituted anilines in Stage 2, allows for the generation of a diverse library of compounds for biological screening.[24] As the demand for novel therapeutic agents continues to grow, the development of more efficient and greener synthetic methodologies for this important class of compounds remains an active area of research.[11][25] Innovations in C-H activation and one-pot syntheses may soon offer more streamlined alternatives to this classical approach.[25][26]

VII. References

-

Aziz-ur-Rehman, et al. (2017). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available at: --INVALID-LINK--

-

Roy, P., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4), 193-217. Available at: --INVALID-LINK--

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: --INVALID-LINK--

-

Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21357–21366. Available at: --INVALID-LINK--

-

Request PDF. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: --INVALID-LINK--

-

Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). Royal Society of Chemistry.

-

Singh, S. K., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database. Available at: --INVALID-LINK--

-

King, J. F., et al. (1993). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 65(5), 1031-1036. Available at: --INVALID-LINK--

-

Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1433. Available at: --INVALID-LINK--

-

Hosseininezhad, S. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. ResearchGate. Available at: --INVALID-LINK--

-

BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. BenchChem. Available at: --INVALID-LINK--

-

Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: --INVALID-LINK--

-

Let's learn. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| [Video]. YouTube. Available at: --INVALID-LINK--

-

King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743–1749.

-

Patsnap Synapse. (2024). What is the mechanism of Acetamide? Patsnap Synapse. Available at: --INVALID-LINK--

-

Fiveable. (n.d.). Sulfonyl Chloride Definition. Fiveable. Available at: --INVALID-LINK--

-

LibreTexts. (2020, May 30). 22.7: Amide Chemistry. LibreTexts Chemistry. Available at: --INVALID-LINK--

-

Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC - PubMed Central. Available at: --INVALID-LINK--

-

Onajobi, A. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: --INVALID-LINK--

-

LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions. LibreTexts Chemistry. Available at: --INVALID-LINK--

-

Al-Amiery, A. A., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Available at: --INVALID-LINK--

-

Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. Available at: --INVALID-LINK--

-